

# Application Notes and Protocols for 2002-H20 in Western Blotting

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Compound of Interest		
Compound Name:	2002-H20	
Cat. No.:	B1663990	Get Quote

**Product: 2002-H20** 

**Target: Phospho-Kinase X (Thr202)** 

**Application: Western Blot (WB)** 

Description: 2002-H20 is a rabbit polyclonal

antibody meticulously developed to specifically recognize the phosphorylated state of Kinase X at the Threonine 202 residue. This phosphorylation event is a critical activation step in the "Kinase X Signaling Pathway," making this antibody an essential tool for researchers investigating cellular signaling, drug efficacy, and molecular mechanisms of disease.

#### **Data Presentation: Performance Characteristics**

The following table summarizes the key quantitative data and recommended starting conditions for the **2002-H20** antibody in Western Blotting applications. These parameters have been validated using lysate from stimulated Jurkat cells.

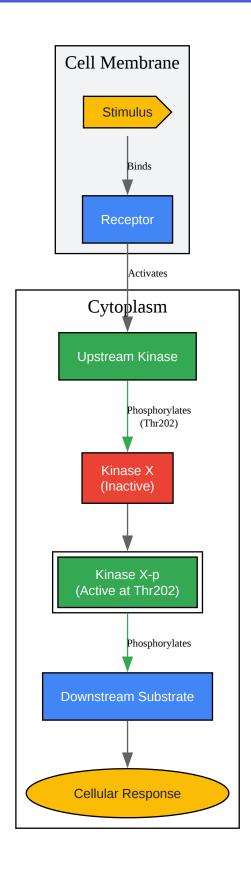


Parameter	Recommendation	Notes
Target Protein	Phospho-Kinase X (Thr202)	Apparent MW: ~43 kDa
Application	Western Blot (WB)	
Host Species	Rabbit	_
Isotype	IgG	_
Recommended Dilution	1:1000	Dilute in 5% BSA in TBST
Incubation Time (Primary)	Overnight (16 hours)	At 4°C with gentle agitation
Incubation Time (Secondary)	1 hour	At Room Temperature
Positive Control	Jurkat cells treated with Calyculin A (100 nM)	
Negative Control	Untreated Jurkat cells	_
Storage	-20°C upon receipt	Avoid repeated freeze-thaw cycles

## **Signaling Pathway Diagram**

The diagram below illustrates a simplified signaling cascade involving the activation of Kinase X. An upstream stimulus activates an "Upstream Kinase," which in turn phosphorylates Kinase X at the Threonine 202 (Thr202) residue. This phosphorylation event activates Kinase X, enabling it to phosphorylate its own "Downstream Substrate," leading to a specific cellular response. The **2002-H20** antibody specifically detects the activated, phosphorylated form of Kinase X.





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Caption: Simplified Kinase X activation and signaling pathway.



## **Experimental Protocol: Western Blotting**

This protocol provides a detailed methodology for the detection of Phospho-Kinase X (Thr202) using the **2002-H20** antibody.

## I. Reagents and Buffers

- Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1%
  Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1
  μg/ml leupeptin. Crucially, add 1 mM PMSF immediately before use.
- Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
- Running Buffer (10X): 250 mM Tris base, 1.92 M glycine, 1% SDS.
- Transfer Buffer (1X): 25 mM Tris base, 192 mM glycine, 20% methanol.
- Tris-Buffered Saline with Tween® 20 (TBST): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween® 20.
- Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST.
- Primary Antibody Dilution Buffer: 5% (w/v) BSA in TBST.
- Secondary Antibody: Anti-rabbit IgG, HRP-linked antibody.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

## **II. Cell Lysate Preparation**

- Culture Jurkat cells to the desired density. For the positive control, treat cells with Calyculin A
   (100 nM) for 30 minutes to inhibit phosphatases and enrich for phosphorylated proteins.
- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Add 1 mL of ice-cold Cell Lysis Buffer per 10<sup>7</sup> cells.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.



- Incubate on ice for 15 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube.
- Determine the protein concentration using a BCA or Bradford protein assay.

#### **III. SDS-PAGE and Protein Transfer**

- Thaw the protein lysate on ice. Dilute the lysate to a final concentration of 2 mg/mL with Cell Lysis Buffer.
- Add 1/4 volume of 4X Sample Buffer to the lysate (e.g., 10 μL of 4X buffer to 30 μL of lysate).
- Boil the samples at 95-100°C for 5 minutes.
- Load 20-30 μg of total protein per lane onto a 10% SDS-polyacrylamide gel. Include a prestained molecular weight marker.
- Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a PVDF membrane. Perform the transfer at 100V for 90 minutes at 4°C in a wet transfer system.
- After transfer, confirm the efficiency using Ponceau S staining (optional).

#### IV. Immunoblotting and Detection

- Place the membrane in a clean container and block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Prepare the primary antibody solution by diluting the 2002-H20 antibody 1:1000 in Primary Antibody Dilution Buffer.
- Decant the blocking buffer and add the primary antibody solution to the membrane.
- Incubate overnight at 4°C with gentle agitation.

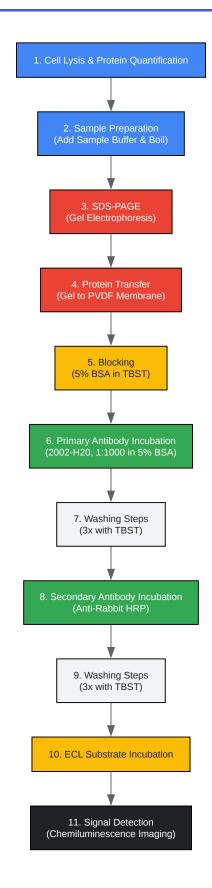


- The next day, decant the primary antibody solution. Wash the membrane three times for 10 minutes each with TBST.
- Prepare the secondary antibody solution by diluting the HRP-linked anti-rabbit IgG antibody according to the manufacturer's recommendations in 5% non-fat dry milk in TBST.
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
- Decant the secondary antibody solution. Wash the membrane three times for 10 minutes each with TBST.
- Prepare the ECL detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager or X-ray film. An expected band should appear at approximately 43 kDa.

# **Western Blot Workflow Diagram**

The following diagram outlines the major steps of the Western Blotting protocol, from sample preparation to final signal detection.





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Caption: Step-by-step workflow for Western Blotting.







 To cite this document: BenchChem. [Application Notes and Protocols for 2002-H20 in Western Blotting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663990#how-to-use-2002-h20-in-a-western-blot-experiment]

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